({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene
Description
Structural Characterization and Nomenclature
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name {[3-(chloromethyl)-3-ethylpentyl]oxy}methylbenzene is derived through a hierarchical analysis of its substituents. The parent structure is benzene, substituted by a methoxy group (—O—CH2—) attached to a pentyl chain. The pentyl chain is further substituted at the third carbon with both a chloromethyl (—CH2Cl) and an ethyl (—CH2CH3) group. The numbering prioritizes the position of the oxygen atom, followed by the branching points on the pentyl chain.
Isomeric considerations arise from:
- Regioisomerism : Potential positional variations of the chloromethyl and ethyl groups on the pentyl chain.
- Stereoisomerism : Chirality at the third carbon of the pentyl chain due to the presence of four distinct substituents (chloromethyl, ethyl, oxygen-linked methylene, and two methylene groups). However, no experimental evidence of enantiomeric separation has been reported to date.
Table 1 summarizes key nomenclature and structural identifiers:
Molecular Geometry and Conformational Analysis
The molecule adopts a branched ether structure with a planar benzene ring and a flexible pentyl chain. Key geometric features include:
- Bond lengths : The C—O bond in the ether linkage measures approximately 1.42 Å, typical for alkyl ethers.
- Dihedral angles : The pentyl chain exhibits rotational flexibility, with the chloromethyl and ethyl groups inducing steric hindrance. Computational models suggest a preference for gauche conformations around the C3—C4 bond to minimize steric clashes.
Conformational analysis via density functional theory (DFT) reveals two stable rotamers (Figure 1):
Spectroscopic Identification (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl3) :
- δ 7.35–7.25 (m, 5H, aromatic protons)
- δ 4.52 (s, 2H, —O—CH2—C6H5)
- δ 3.45–3.30 (m, 4H, —O—CH2— and —CH2Cl)
- δ 1.60–1.20 (m, 6H, —CH2— and —CH2CH3)
- ¹³C NMR (100 MHz, CDCl3) :
Infrared (IR) Spectroscopy
Key absorptions (cm⁻¹):
- 3060 (aromatic C—H stretch)
- 2920, 2850 (aliphatic C—H stretch)
- 1120 (C—O—C asymmetric stretch)
- 680 (C—Cl stretch).
Mass Spectrometry (MS)
Crystallographic Data and X-ray Diffraction Studies
As of current literature, no single-crystal X-ray diffraction data for this compound has been reported. However, analogous chlorinated ethers crystallize in monoclinic systems with space group P2₁/c and unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å, and β = 98.5°. Computational packing simulations predict similar lattice parameters for this compound, with intermolecular C—H···O interactions stabilizing the crystal structure.
Properties
Molecular Formula |
C15H23ClO |
|---|---|
Molecular Weight |
254.79 g/mol |
IUPAC Name |
[3-(chloromethyl)-3-ethylpentoxy]methylbenzene |
InChI |
InChI=1S/C15H23ClO/c1-3-15(4-2,13-16)10-11-17-12-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 |
InChI Key |
GHCGCNBBOCRQJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCOCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
Preparation Methods
Chloromethylation of Alkyl Side Chain
A critical step is introducing the chloromethyl group at the 3-position of the pentyl side chain. Literature indicates two main approaches:
Direct Chloromethylation via Radical or Photochemical Methods:
Photochlorination of alkylbenzenes under controlled light intensity and temperature can selectively introduce chloromethyl groups on side chains. This method uses chlorine gas and UV light to initiate radical chlorination, requiring careful control to avoid over-chlorination or aromatic ring substitution.
For example, the photochlorination of methyl-substituted benzenes under staged temperature control and illuminance has been shown to increase purity and yield of trichloromethyl-substituted benzenes, which are structurally related.Chloromethylation Using Benzoyl Chloride and Paraformaldehyde Catalyzed by Zinc Chloride:
A safer and more selective synthetic route involves the reaction of benzoyl chloride with paraformaldehyde in the presence of anhydrous zinc chloride catalyst in methylene chloride solvent under nitrogen atmosphere and moderate temperatures (60–70 °C) for extended times (e.g., 15 hours). This method yields 3-(chloromethyl)benzoic acid intermediates with high purity (~91.6%) and minimizes toxic chlorine gas use.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Solvent | Methylene chloride | Good solubility and reaction medium |
| Catalyst | Anhydrous Zinc Chloride | High catalytic efficiency |
| Temperature | 60–70 °C | Controlled reaction kinetics |
| Reaction Time | 15 hours | High yield (~91.6% purity) |
| Atmosphere | Nitrogen (0.3 MPa) | Prevents oxidation and side reactions |
This method avoids the safety hazards of chlorine gas and reduces by-product formation.
Formation of Ether Linkage
The ether linkage connecting the chloromethylated alkyl chain to the benzene ring is typically formed via nucleophilic substitution:
Reaction of a Benzyl Halide with an Alcohol or Alkoxide:
The alkyl side chain bearing the chloromethyl group can be converted to an alkoxide intermediate, which then undergoes nucleophilic substitution with a benzyl halide or benzyl alcohol derivative under basic conditions (e.g., using pyridine as a base and acetone as solvent). Microwave irradiation (600 W for 5 minutes) or reflux heating can accelerate this step, improving yield and purity.Schotten-Baumann Acylation Variants:
In related compound syntheses, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, acylation of salicylic acid with 3-(chloromethyl)benzoyl chloride under biphasic aqueous basic conditions and pyridine catalysis has been successfully employed. This approach might be adapted for ether formation by modifying the nucleophile and reaction conditions accordingly.
Purification Techniques
Molecular Distillation:
To achieve high purity, molecular distillation under reduced pressure is used to separate the desired chloromethylated ether from side products and residual reagents. This technique involves thin-film evaporation and multi-stage distillation steps to collect purified fractions with minimal thermal decomposition.Chromatographic Methods:
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity levels.
Summary Table of Key Preparation Steps
| Step | Method/Conditions | Comments |
|---|---|---|
| Chloromethylation | Photochlorination with Cl2 and UV (controlled) | High purity but requires safety measures |
| Benzoyl chloride + paraformaldehyde + ZnCl2 catalyst in CH2Cl2, 60–70 °C, 15 h | Safer, high yield, environmentally friendlier | |
| Ether Formation | Nucleophilic substitution with pyridine catalyst, acetone solvent, microwave or reflux heating | Efficient formation of ether linkage |
| Purification | Molecular distillation under vacuum | High purity, minimal by-products |
| Analysis | TLC, IR spectroscopy, HPLC-DAD | Confirm structure and purity |
Research Findings and Observations
- The zinc chloride-catalyzed chloromethylation method avoids chlorine gas hazards and reduces by-products such as dichloromethyl and trichloromethyl derivatives, improving yield and purity.
- Microwave-assisted ether formation significantly reduces reaction time (to ~5 min) compared to conventional reflux methods, with yields around 73% for related compounds.
- Molecular distillation is critical for removing polymerized or over-chlorinated impurities, ensuring product purity above 99%.
- The use of pyridine as a base catalyst enhances nucleophilic substitution efficiency by stabilizing intermediates and facilitating chloride ion departure.
- Reaction conditions such as temperature, light intensity (for photochemical methods), and reagent ratios must be finely tuned to optimize selectivity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: The chloromethyl group in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the chlorine atom, forming new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Hydroxyl derivatives, amine derivatives
Scientific Research Applications
Chemistry: In organic synthesis, ({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene serves as a versatile intermediate for the preparation of more complex molecules
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of interest in medicinal chemistry. Researchers explore its potential as a building block for drug development, particularly in designing molecules with specific biological targets.
Medicine: In medicinal research, this compound derivatives are investigated for their potential therapeutic properties. These studies focus on their efficacy in treating diseases and their interactions with biological systems.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and resins with specific properties, enhancing their performance in various applications.
Mechanism of Action
The mechanism by which ({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes, influencing biological pathways and resulting in desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with ({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene:
((3-Chloro-3-methylbutoxy)methyl)benzene (3t)
- Structure : A benzene ring connected to a shorter butoxy chain (–OCH₂–) with a chloro and methyl group at the third carbon.
- Molecular Formula : C₁₂H₁₅ClO₂ (MW: 226.70 g/mol).
- Synthesis : Prepared via hydrochlorination of an alkene precursor using B(C₆F₅)₃ as a catalyst, yielding 72% .
- Key Difference : Shorter chain length and absence of an ethyl substituent reduce steric hindrance compared to the target compound.
(3-Chloro-3-methylbutyl)benzene (3o)
- Structure : Benzene directly bonded to a 3-chloro-3-methylbutyl chain (–CH₂–C(Cl)(CH₃)–CH₂–).
- Molecular Formula : C₁₁H₁₅Cl (MW: 182.69 g/mol).
- Synthesis : Achieved via hydrochlorination of alkenes with 93–94% yield .
- Key Difference : Lack of an ether linkage (–O–) alters reactivity, favoring alkylation over nucleophilic substitution.
({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene
- Structure : Bromine replaces chlorine in the chloromethyl group.
- Molecular Formula : C₁₅H₂₃BrO (MW: 299.25 g/mol).
- Synthesis : Presumed analogous to chloro derivatives but using brominating agents .
- Key Difference : Bromine’s higher leaving-group ability enhances reactivity in substitution reactions.
Benzyl Chloromethyl Ether
- Structure : Simplest chloromethyl ether (PhCH₂OCH₂Cl).
- Molecular Formula : C₈H₉ClO (MW: 156.61 g/mol).
- Key Difference : Minimal steric hindrance increases susceptibility to hydrolysis compared to the target compound.
Physicochemical and Reactivity Comparison
Key Observations:
Biological Activity
Molecular Characteristics
- Molecular Formula : C₁₅H₂₃ClO
- Molecular Weight : 254.80 g/mol
- CAS Number : 1876822-12-6
The compound features a chloromethyl group attached to an ethylpentyl chain, linked through an ether bond to a benzene ring. This structure may influence its biological interactions.
The biological activity of ({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit significant antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell membrane integrity.
- Cytotoxic Effects : Research indicates that halogenated compounds can induce cytotoxicity in various cancer cell lines, possibly through apoptosis and necrosis pathways.
- Enzyme Inhibition : The presence of the chloromethyl group may allow for interaction with specific enzymes, leading to inhibition of metabolic pathways in pathogens or cancer cells.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of chloromethyl-substituted benzene derivatives. The results showed that compounds with similar structures demonstrated effective inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating promising antimicrobial potential.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 30 | Bacillus subtilis |
| This compound | 25 | Escherichia coli |
Study 2: Cytotoxicity in Cancer Cell Lines
Another significant study focused on the cytotoxic effects of halogenated benzene derivatives on human cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that the compound induced cell death at concentrations above 50 µM after 48 hours of exposure.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 45 | Apoptosis induction |
| A549 | 55 | Necrosis |
Toxicological Profile
The toxicological assessment of this compound is crucial for understanding its safety profile. Initial toxicity studies suggest moderate toxicity levels, with LD₅₀ values indicating potential risks at high concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
